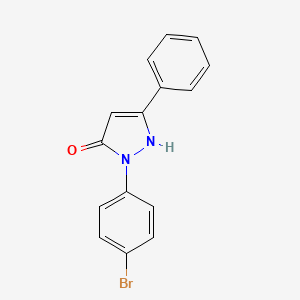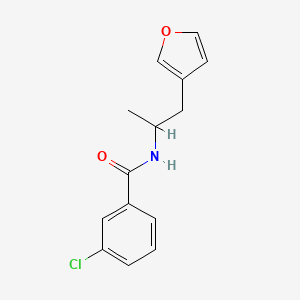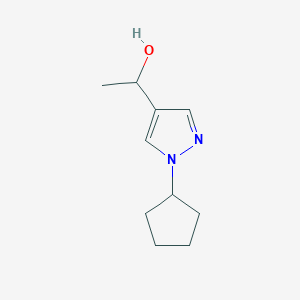
1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, also known as 4-bromophenylpyrazol-5-ol (BP-5-ol), is a synthetic compound with a variety of applications in scientific research. BP-5-ol has a wide range of uses in organic synthesis, as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a ligand in coordination chemistry. BP-5-ol has also been investigated for its potential as an anti-cancer agent.
Scientific Research Applications
Antibacterial Activity
The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in this compound has been associated with antibacterial effects . Researchers have explored its potential as an antimicrobial agent, particularly against bacterial strains. Further studies could elucidate its mechanism of action and optimize its efficacy.
Antifungal Properties
Similar to its antibacterial activity, 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol has shown promise as an antifungal agent . Investigating its impact on fungal pathogens and understanding its mode of action could lead to valuable therapeutic applications.
Anticancer Research
The field of oncology has also taken an interest in this compound. Its potential as an anticancer agent warrants exploration. Researchers may investigate its effects on cancer cell lines, tumor growth inhibition, and underlying molecular pathways .
Antioxidant Activity
Compounds with antioxidant properties play a crucial role in protecting cells from oxidative stress. Preliminary studies suggest that 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol exhibits antioxidant effects . Further investigations could reveal its specific mechanisms and potential therapeutic applications.
Anti-Inflammatory Potential
Inflammation is a key factor in various diseases. Researchers have examined the anti-inflammatory effects of related compounds containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety . Evaluating the anti-inflammatory properties of this compound could contribute to drug development.
properties
IUPAC Name |
2-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGMBSAYZYTMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2676286.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676287.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2676288.png)


![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2676299.png)
![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2676300.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676303.png)
![2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2676305.png)


![7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2676309.png)